[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride
Description
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound known for its stability and solubility in water and certain organic solvents. It appears as a white crystalline solid at room temperature . This compound is often used in various organic synthesis reactions and has applications in different scientific fields.
Properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGPYVCYWZELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of precursor compounds with hydrochloric acid. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and ammonium chloride under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the triazole ring is modified by different substituents. Common reagents used in these reactions include ethyl bromoacetate and sodium sulfate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of [(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride can be compared with other triazole derivatives such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its anticorrosive properties.
1,2,4-Triazole derivatives: These compounds have been studied for their anticancer activity and other biological effects. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Biological Activity
[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and applications.
Overview of the Compound
This compound is characterized by its stability and solubility in various solvents. It is primarily utilized as a reagent in organic synthesis but has also been evaluated for its cytotoxic effects against cancer cell lines. The compound's structure includes a triazole ring, which is known for its significant biological properties.
The biological activity of this compound can be attributed to several key mechanisms:
- Cellular Interaction : The compound interacts with various cellular components, influencing cell signaling pathways and gene expression. It has been shown to affect cellular metabolism and induce apoptosis in certain cancer cell lines.
- Enzyme Modulation : The triazole ring can bind to metal ions and enzymes, modulating their activity. This interaction may lead to inhibition or activation of critical biological pathways.
Cytotoxic Effects
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting potential as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it may possess inhibitory effects against various pathogens due to the presence of the triazole moiety, which is known for its antifungal and antibacterial activities.
Case Study 1: Anticancer Activity
In a study conducted by Zhang et al., this compound was evaluated alongside other triazole derivatives. The compound demonstrated promising results in inhibiting the growth of multiple cancer cell lines with varying IC50 values . This study highlights its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, reinforcing the compound's potential utility in treating infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
